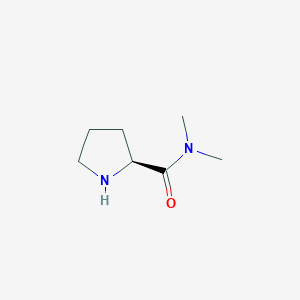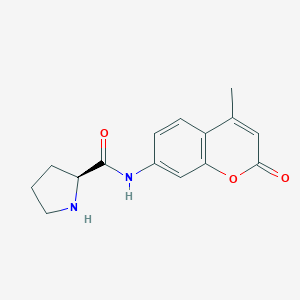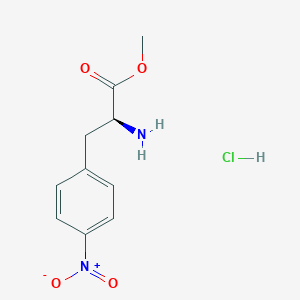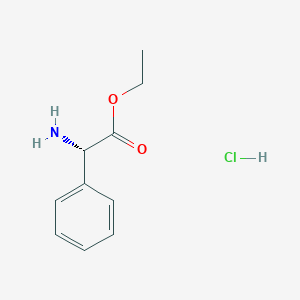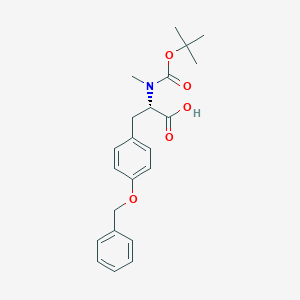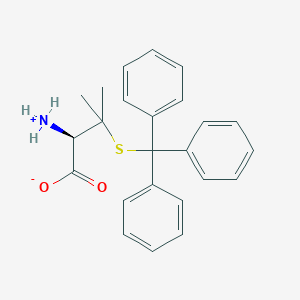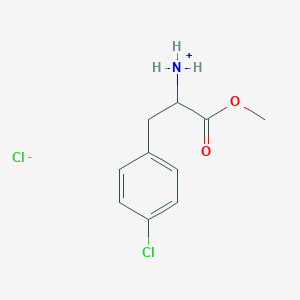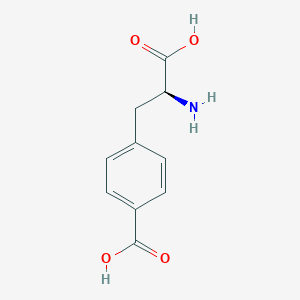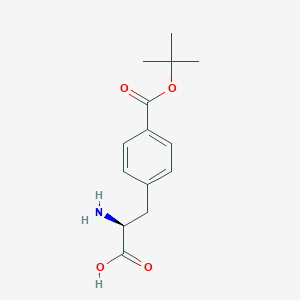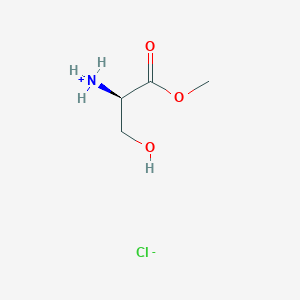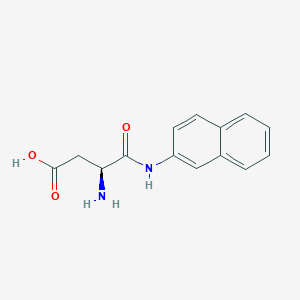
(S)-7-Hidroxi-1,2,3,4-tetrahidroisoquinolina-3-ácido carboxílico
Descripción general
Descripción
(S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, also known as (S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193,2 g/mole. The purity is usually 95%.
The exact mass of the compound (S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibición de Histona Desacetilasas (HDACs)
Este compuesto es un posible inhibidor de HDACs, que son enzimas que eliminan los grupos acetilo de un aminoácido ε-N-acetil lisina en una histona. Su inhibición es una estrategia prometedora para la terapia del cáncer, ya que puede afectar la expresión génica y la progresión del ciclo celular .
Diseño de Inhibidores de Autotaxina Basados en Ácido Borónico
Se utiliza en el diseño de inhibidores dirigidos a la autotaxina, una enzima involucrada en la síntesis de ácido lisofosfatídico (LPA), que desempeña un papel en la progresión del cáncer y otras enfermedades .
Investigación Antiviral
Se ha desarrollado una serie de derivados de este compuesto como inhibidores efectivos contra PA N, una endonucleasa crítica para la replicación de los virus de la influenza. Esta investigación podría conducir a nuevos fármacos antivirales .
Mecanismo De Acción
Mode of Action
The mode of action involves inhibiting folic acid synthesis. Specifically:
- Additionally, (S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid helps prevent bacterial resistance to other anti-tuberculosis drugs like streptomycin and isoniazid .
Action Environment
Environmental factors, such as pH and co-administered drugs, may influence the compound’s efficacy and stability
Análisis Bioquímico
Biochemical Properties
L-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid plays a crucial role in several biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. One of the notable interactions is with histone deacetylases (HDACs), where L-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid acts as a potential inhibitor . This interaction is significant as HDACs are involved in the regulation of gene expression through the removal of acetyl groups from histone proteins, thereby influencing chromatin structure and gene transcription.
Cellular Effects
L-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory effect on HDACs can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and differentiation . Additionally, this compound may impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of L-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its binding interactions with biomolecules. As an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins . This inhibition results in an open chromatin structure, facilitating the transcription of genes that are otherwise repressed. Furthermore, this compound may also interact with other proteins and enzymes, influencing their activity and contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound may lead to sustained inhibition of HDACs, resulting in persistent changes in gene expression and cellular behavior . Additionally, the degradation products of this compound may also have biological activity, further contributing to its temporal effects.
Dosage Effects in Animal Models
The effects of L-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enhanced gene expression and improved cellular function. At higher doses, it may cause toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
L-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. For example, it may be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites . These metabolic pathways can influence the overall activity and efficacy of the compound in biological systems.
Transport and Distribution
The transport and distribution of L-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport mechanisms is essential for elucidating the pharmacokinetics and pharmacodynamics of this compound.
Subcellular Localization
L-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound is crucial for its interaction with target biomolecules and its overall biological effects.
Propiedades
IUPAC Name |
(3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-8-2-1-6-4-9(10(13)14)11-5-7(6)3-8/h1-3,9,11-12H,4-5H2,(H,13,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKCRLDSCSWXML-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C=CC(=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=C1C=CC(=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128502-56-7 | |
| Record name | 128502-56-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


